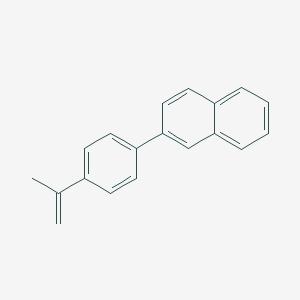

2-(4-(Prop-1-en-2-yl)phenyl)naphthalene

Description

Properties

Molecular Formula |

C19H16 |

|---|---|

Molecular Weight |

244.3 g/mol |

IUPAC Name |

2-(4-prop-1-en-2-ylphenyl)naphthalene |

InChI |

InChI=1S/C19H16/c1-14(2)15-7-9-17(10-8-15)19-12-11-16-5-3-4-6-18(16)13-19/h3-13H,1H2,2H3 |

InChI Key |

ZVVYRYFPZJICIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-(prop-1-en-2-yl)benzene under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Prop-1-en-2-yl)phenyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Naphthoquinones and related derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating derivatives with specific functionalities .

Biology

Recent studies have investigated the biological activities of this compound. For instance, it has shown potential antimicrobial and anticancer properties. A study involving naphthalene-chalcone derivatives demonstrated that compounds similar to this compound exhibited significant apoptosis-inducing effects in cancer cells . The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors, influencing cellular pathways related to growth and apoptosis.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic applications , particularly in drug development. Its derivatives have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The dual antimicrobial activity alongside anticancer properties enhances its potential as a multi-functional therapeutic agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals . Its unique properties allow it to be incorporated into formulations requiring specific chemical characteristics, such as stability and reactivity in various environments .

Case Studies

- Anticancer Activity Study : A series of naphthalene derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds structurally related to this compound induced significant apoptosis in MCF-7 breast cancer cells, highlighting their potential as effective anticancer agents .

- Antimicrobial Evaluation : In another study focusing on naphthalene derivatives, compounds similar to this compound exhibited notable antimicrobial activity against various bacterial strains, suggesting their application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene and analogous naphthalene derivatives:

Key Structural and Functional Differences:

- Substituent Effects : The propenyl group in this compound introduces steric bulk and electron-rich regions compared to simpler alkyl or methoxy derivatives (e.g., 1-(Prop-1-en-2-yl)naphthalene) .

- Electronic Properties : Nitro- and hydroxy-substituted analogs exhibit increased polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

- Synthetic Complexity : Multi-step procedures are required for nitro- or hydroxylated derivatives, whereas allylation reactions for propenyl-substituted compounds are more streamlined .

Spectroscopic and Crystallographic Comparisons

NMR Data :

- This compound : Distinctive vinyl proton signals appear at δ 5.07–5.43 ppm (1H NMR), with aromatic protons in the δ 7.33–8.09 ppm range .

- 1-(Prop-1-en-2-yl)naphthalene (2q) : Similar vinyl signals (δ 5.07–5.43 ppm) but shifted aromatic protons due to positional isomerism (δ 7.33–8.09 ppm) .

- Hydroxyphenyl Derivatives : Broad signals for hydroxyl groups (δ 9–10 ppm) and downfield-shifted aromatic protons (δ 7.5–8.5 ppm) .

Crystallography :

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene, and how can purity be validated?

While direct synthesis protocols for this specific compound are not explicitly detailed in the literature, analogous naphthalene derivatives suggest using cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the naphthalene and propenylphenyl moieties . Post-synthesis purification via column chromatography or recrystallization is advised, followed by characterization using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity can be validated via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. What experimental strategies are critical for structural elucidation of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Use SHELX-2018 for structure refinement, ensuring anisotropic displacement parameters are modeled for all non-hydrogen atoms . For visualization and validation, WinGX and ORTEP provide robust platforms for analyzing bond lengths, angles, and thermal ellipsoids . Complement with spectroscopic data (e.g., FT-IR for functional groups, UV-Vis for conjugation analysis) .

Q. How should preliminary toxicity studies be designed for this compound?

Follow the ATSDR framework for naphthalene derivatives:

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic effects, BEAS-2B for respiratory toxicity) to assess IC50 values.

- In vivo models : Rodent studies (rats/mice) with controlled oral or inhalation exposure (dose range: 10–500 mg/kg) .

- Endpoints : Monitor systemic effects (hepatic, renal, hematological) per Table B-1 inclusion criteria . Data extraction should align with Table C-2 parameters, including exposure duration and biomarker responses .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be systematically resolved?

Apply the ATSDR systematic review protocol:

- Risk of Bias (RoB) assessment : Use tools from Tables C-6/C-7 to evaluate study design (e.g., randomization, blinding, outcome reporting) .

- Confidence rating : Classify studies as "High," "Moderate," or "Low" based on RoB outcomes .

- Mechanistic analysis : Compare toxicity pathways (e.g., cytochrome P450-mediated bioactivation of naphthalenes) to identify species-specific or dose-dependent discrepancies .

Q. What computational methods are effective for predicting the compound’s photophysical or reactivity properties?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) for UV-Vis absorption predictions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., aryl hydrocarbon receptor) using AMBER or GROMACS .

- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes involved in naphthalene metabolism (e.g., CYP2F1) .

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency.

- Solvent Optimization : Replace dichloromethane with safer alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Byproduct Analysis : Employ GC-MS to identify and quantify impurities; use green chemistry metrics (E-factor, atom economy) to refine protocols .

Data Integration and Methodological Challenges

Q. What strategies are recommended for integrating heterogeneous data (e.g., crystallographic, toxicological) into a cohesive analysis?

- Database Curation : Use structured formats (e.g., CIF files for XRD data, ISA-TAB for toxicological metadata) .

- Statistical Tools : Apply meta-analysis frameworks (e.g., RevMan) to pool toxicity data, accounting for study heterogeneity via I² statistics .

- Machine Learning : Train models on PubChem datasets to predict physicochemical properties (e.g., logP, solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.